molecular formula C18H21ClN2O4S B7710945 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide

1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide

Cat. No. B7710945
M. Wt: 396.9 g/mol
InChI Key: ODWMBTKUAULRGD-UHFFFAOYSA-N
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Description

1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of

Mechanism of Action

The mechanism of action of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves binding to the nAChR and modulating its activity. This compound has been shown to selectively target the α4β2 subtype of the nAChR, which is highly expressed in the brain. By binding to this receptor, 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide can enhance or inhibit its activity, depending on the specific experimental conditions.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One study found that this compound can enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. Another study showed that this compound can improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide in lab experiments is its selectivity for the α4β2 subtype of the nAChR. This allows researchers to selectively target this receptor and study its function in greater detail. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experimental conditions.

Future Directions

There are several potential future directions for research on 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One area of interest is its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of the nAChR in the brain, particularly in relation to addiction and reward. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.

Synthesis Methods

The synthesis of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N-methyl-4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with N-methylmorpholine and acetic anhydride to form the final compound.

Scientific Research Applications

1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a critical role in a variety of physiological processes, including learning and memory, attention, and addiction. By selectively targeting this receptor, researchers can gain a better understanding of its function and potential therapeutic applications.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-9-5-15(19)6-10-17)13-18(22)20-12-11-14-3-7-16(25-2)8-4-14/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWMBTKUAULRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide

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